beta-Eleostearic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: : Beta-Eleostearic acid can be synthesized through the saponification of tung oil. The process involves boiling tung oil with a 10% solution of potassium hydroxide in alcohol under reflux for one hour. The liberated acids are then crystallized from ethanolic solution at -20°C .

Industrial Production Methods: : The industrial production of this compound typically involves the extraction and purification from natural sources like tung oil. The process includes saponification, followed by crystallization and purification steps to obtain the pure compound .

化学反応の分析

Types of Reactions: : Beta-Eleostearic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like potassium permanganate or ozone.

Reduction: It can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Halogenation reactions can occur with reagents like bromine or chlorine under specific conditions.

Major Products

Oxidation: Produces epoxides and other oxygenated derivatives.

Reduction: Yields saturated fatty acids.

Substitution: Forms halogenated fatty acids.

科学的研究の応用

Anticancer Properties

Beta-eleostearic acid exhibits significant anticancer activity across various cancer types.

Case Studies

- A study involving rats treated with diets containing bitter melon seed oil rich in this compound showed a significant reduction in colonic aberrant crypt foci, which are precursors to colorectal cancer . This suggests its potential as a chemopreventive agent.

- Long-term dietary administration of this compound-rich oils resulted in decreased incidence of colorectal adenoma and carcinoma without adverse effects on normal growth .

Industrial Applications

This compound's unique chemical properties make it suitable for various industrial applications.

Antioxidant Properties

This compound is recognized for its high reactivity and efficiency as an antioxidant compared to its isomer alpha-eleostearic acid. Its trans configuration enhances its stability and antioxidant capacity, making it a candidate for food formulations where oxidation stability is critical .

Drying Oils

Oils containing this compound can be utilized in industrial drying applications due to their ability to polymerize upon exposure to air, forming a solid film. Tung oil, which is rich in alpha-eleostearic acid, has been traditionally used for this purpose, and the conversion to this compound could enhance these properties further .

Synthesis Techniques

The synthesis of this compound typically involves the isomerization of alpha-eleostearic acid using various methods, including solar radiation treatment and chemical modification with iodine . These processes enhance the yield and purity of this compound.

作用機序

Beta-Eleostearic acid exerts its effects through various molecular targets and pathways. In the context of its anticancer properties, it induces apoptosis in cancer cells by causing loss of mitochondrial membrane potential and translocation of apoptosis-inducing factors from the mitochondria to the nucleus. This process is oxidation-dependent and involves the activation of AMP-activated protein kinase .

類似化合物との比較

Similar Compounds

Alpha-Eleostearic acid: A cis-trans isomer of beta-Eleostearic acid found in the same natural sources.

Linoleic acid: Another unsaturated fatty acid with similar structural features but different biological activities.

Conjugated linoleic acid: Shares some structural similarities but has distinct health benefits and applications.

Uniqueness: : this compound is unique due to its specific trans configuration, which imparts distinct chemical and biological properties compared to its cis isomers and other unsaturated fatty acids .

生物活性

Beta-eleostearic acid (β-EA), a conjugated linolenic acid, is gaining attention for its potential biological activities, particularly in the context of cancer research and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of β-eleostearic acid, highlighting its mechanisms of action, effects on cell viability, and potential therapeutic applications.

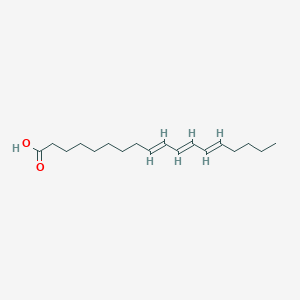

- Molecular Formula : C₁₈H₃₀O₂

- Molecular Weight : 278.430 g/mol

- CAS Number : 506-23-0

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 390.6 ± 11.0 °C at 760 mmHg

Induction of Apoptosis

β-Eleostearic acid has been shown to induce apoptosis in various cancer cell lines. Research indicates that it triggers apoptosis through several pathways:

- Mitochondrial Dysfunction : β-EA causes loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm .

- Reactive Oxygen Species (ROS) Production : Treatment with β-EA results in increased ROS production, which is associated with oxidative stress and subsequent apoptosis . Inhibitors of ROS generation have been shown to mitigate the apoptotic effects of β-EA, underscoring the role of oxidative stress in its mechanism .

Anti-Cancer Activity

Numerous studies have reported on the anti-cancer properties of β-eleostearic acid:

- Breast Cancer : In vitro studies demonstrated that β-EA significantly reduced cell viability in both estrogen receptor-positive and negative breast cancer cell lines (MDA-MB-231 and MDA-ERα7). Apoptosis rates reached between 70% to 90% with β-EA treatment compared to control groups .

- Colorectal Cancer : β-EA has also shown efficacy against colorectal cancer cell lines, inducing DNA fragmentation indicative of apoptosis .

Table 1: Summary of In Vitro Studies on β-Eleostearic Acid

| Study | Cell Line | Concentration | Effect | Mechanism |

|---|---|---|---|---|

| HL60 | 20 μM | Apoptosis induction | Mitochondrial dysfunction | |

| MDA-MB-231 | 40 μM | 70%-90% apoptosis | ROS production | |

| DLD-1 | N/A | Growth inhibition | DNA fragmentation |

Antioxidant Properties

In addition to its pro-apoptotic effects, β-eleostearic acid exhibits antioxidant properties. It has been suggested that its antioxidant capacity may play a dual role in protecting normal cells while exerting cytotoxic effects on cancer cells through selective apoptosis induction .

Inhibition of Inflammatory Pathways

β-Eleostearic acid has been investigated for its role in inhibiting inflammatory pathways:

特性

IUPAC Name |

(9E,11E,13E)-octadeca-9,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXYLFPMQMFGPL-SUTYWZMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016803 | |

| Record name | Beta-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-73-0, 13296-76-9 | |

| Record name | β-Eleostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 544-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Beta-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9E,11E,13E)-9,11,13-octadecatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ELEOSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA17B88161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is beta-eleostearic acid and where is it found?

A1: this compound (9t,11t,13t-18:3) is a conjugated trienoic fatty acid primarily found in tung oil, which is extracted from the seeds of the tung tree (Vernicia fordii). [, ]

Q2: How does this compound differ from alpha-eleostearic acid?

A2: Both are isomers of eleostearic acid, differing in the configuration of their double bonds. Alpha-eleostearic acid (9c,11t,13t-18:3) has a cis configuration at the 9th carbon, while this compound has an all-trans configuration (9t,11t,13t-18:3). [, ] This difference in configuration significantly impacts their biological activity and chemical reactivity.

Q3: What biological activities have been reported for this compound?

A3: Research indicates that this compound exhibits potent growth inhibitory and apoptosis-inducing effects on human colon cancer cells (Caco-2). [] Furthermore, it has been found to induce apoptosis in T24 human bladder cancer cells via a reactive oxygen species (ROS)-mediated pathway. []

Q4: How does the activity of this compound compare to alpha-eleostearic acid?

A4: Studies demonstrate that this compound, with its all-trans configuration, exerts stronger growth inhibition and apoptosis induction in Caco-2 cells compared to alpha-eleostearic acid, which possesses a cis configuration. [] This highlights the importance of the all-trans conjugated double bond system for its biological activity.

Q5: Does this compound induce apoptosis differently than alpha-eleostearic acid?

A5: Yes, research suggests that this compound may utilize different signaling pathways for its cytotoxic effects compared to alpha-eleostearic acid. [] For instance, this compound demonstrates a greater downregulation of the anti-apoptotic protein bcl-2 and upregulation of the pro-apoptotic protein bax at the mRNA level compared to alpha-eleostearic acid. []

Q6: Does alpha-tocopherol affect the activity of this compound?

A6: Interestingly, while alpha-tocopherol can counteract the cytotoxic effects of alpha-eleostearic acid, it only partially counteracts the effects of this compound. [] This further supports the notion that these isomers utilize different mechanisms of action.

Q7: What methods are recommended for accurate analysis of this compound?

A8: Studies suggest that for methylester preparation of conjugated fatty acids, including this compound, the use of sodium methoxide/methanol or tetramethylguanidine/methanol effectively prevents artificial isomerization and byproduct formation. [] Additionally, for free fatty acid analysis, the boron trifluoride/methanol method, with controlled reaction time and temperature, minimizes isomerization and artifact generation. []

Q8: Are there any studies on the physicochemical properties of this compound?

A9: Yes, research has explored the physicochemical properties of both alpha and beta-eleostearic acids, including their molar refractivity and parachor. [] These studies provide insights into the relationship between their structure and physical characteristics.

Q9: Has the reaction of this compound with other compounds been investigated?

A10: Yes, several studies have examined the reactivity of this compound. This includes its oxidation with organic peracids, [] its reaction with methyl vinyl ketone, [] and the formation of molecular compounds with 2-aminopyridine. [] These investigations contribute to understanding its chemical behavior and potential applications.

Q10: What is known about the crystal structure of this compound?

A11: X-ray diffraction studies have been conducted on molecular compounds of this compound with 2-aminopyridine. [] This research provides valuable information about its molecular packing and interactions in the solid state.

Q11: Have any studies been conducted on the thermal behavior of this compound?

A12: Yes, binary freezing-point diagrams have been constructed for mixtures of alpha and beta-eleostearic acids, as well as with acetamide. [] This research offers insights into their phase behavior and potential for use in mixtures.

Q12: What are the implications of the conjugated triene system in this compound?

A13: The conjugated triene system renders this compound highly susceptible to atmospheric oxidation. [] This characteristic necessitates careful handling and storage to prevent degradation.

Q13: What is dienometry and how is it relevant to this compound?

A14: Dienometry is an analytical technique used to determine the amount of conjugated double bonds in a substance. [] It has been employed to study compounds like this compound, which contains a conjugated triene system. []

Q14: How is the total unsaturation of oils containing this compound determined?

A15: Catalytic hydrogenation is a widely used method to determine the total unsaturation of oils. [] This technique has been applied to analyze oils like tung oil, which is a rich source of this compound. []

Q15: What is known about the isomerization of this compound?

A16: Research has explored the isomerization of polyunsaturated fatty acids, including this compound, using potassium tertiary butoxide as a catalyst. [] This type of investigation helps understand the factors influencing the stability and transformation of these fatty acids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。